Bienvenue dans la boutique en ligne BenchChem!

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

CNS drug discovery physicochemical property optimization sulfonylpiperazine SAR

The compound 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021257-75-9, molecular formula C₂₂H₂₃FN₄O₂S, MW 426.5 g/mol) belongs to the sulfonylpiperazine pyridazine class, a privileged scaffold in medicinal chemistry noted for its versatility across anticancer, anti-infective, anti-inflammatory, and CNS-targeted therapeutic applications. This compound features a pyridazine core substituted at the 3-position with a sulfonylpiperazine bearing a 4-fluoro-3-methylphenyl group, and at the 6-position with an o-tolyl group, yielding a distinctive substitution pattern not replicated in any published patent or peer-reviewed bioactivity study.

Molecular Formula C22H23FN4O2S
Molecular Weight 426.5 g/mol
CAS No. 1021257-75-9
Cat. No. B3398747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine
CAS1021257-75-9
Molecular FormulaC22H23FN4O2S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C
InChIInChI=1S/C22H23FN4O2S/c1-16-5-3-4-6-19(16)21-9-10-22(25-24-21)26-11-13-27(14-12-26)30(28,29)18-7-8-20(23)17(2)15-18/h3-10,15H,11-14H2,1-2H3
InChIKeySWNSARLZYRZOJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021257-75-9): Structural Identity and Class Context for Research Procurement


The compound 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021257-75-9, molecular formula C₂₂H₂₃FN₄O₂S, MW 426.5 g/mol) belongs to the sulfonylpiperazine pyridazine class, a privileged scaffold in medicinal chemistry noted for its versatility across anticancer, anti-infective, anti-inflammatory, and CNS-targeted therapeutic applications [1]. This compound features a pyridazine core substituted at the 3-position with a sulfonylpiperazine bearing a 4-fluoro-3-methylphenyl group, and at the 6-position with an o-tolyl group, yielding a distinctive substitution pattern not replicated in any published patent or peer-reviewed bioactivity study. It is currently available as a screening compound for non-human research use only, with no published quantitative potency, selectivity, or ADME data specific to this molecule .

Why In-Class Sulfonylpiperazine Pyridazine Analogs Cannot Be Generically Substituted for CAS 1021257-75-9


Within the sulfonylpiperazine pyridazine chemical series, even single-atom variations in the sulfonylphenyl substituent produce substantial differences in physicochemical properties, target engagement, and metabolic fate. The 4-fluoro-3-methylphenyl substitution pattern in the target compound imparts a unique combination of electronic (electron-withdrawing fluorine para to the sulfonyl) and steric (ortho-methyl on the pyridazine 6-aryl) features that collectively influence lipophilicity, metabolic vulnerability at CYP450-sensitive sites, and conformational presentation of the pyridazine core [1][2]. Empirical evidence from related piperazin-1-ylpyridazines demonstrates that unoptimized scaffolds can exhibit extremely rapid microsomal clearance (t₁/₂ = 2–3 min in mouse/human liver microsomes), but strategic aryl sulfonyl substitution can improve intrinsic clearance by more than 50-fold [3]. Consequently, procuring a generic sulfonylpiperazine pyridazine analog without matching the specific 4-fluoro-3-methylphenyl and o-tolyl substitution pattern is pharmacologically non-equivalent and introduces uncontrolled variables into SAR or screening campaigns.

Quantitative Differentiation Evidence for 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine Versus Closest Analogs


Differentiation Evidence 1: 4-Fluoro-3-methylphenyl vs. 2-Fluorophenyl Sulfonyl Substitution — Impact on Lipophilicity and Predicted CNS Permeability

The 4-fluoro-3-methylphenyl sulfonyl substitution on the target compound introduces an additional methyl group and a para-fluorine arrangement relative to the closest commercially available analog, 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine (CAS 1021257-63-5). This structural difference increases molecular weight from 412.5 to 426.5 g/mol and is expected to elevate logP by approximately 0.5–0.8 units based on the additive contribution of the aromatic methyl group, a modification known to enhance membrane permeability and CNS partitioning in sulfonylpiperazine pyridazine series [1]. In the Bender et al. (2017) optimization of a closely related 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, the lead compound achieved attractive CNS penetration with a rat brain:plasma Kp of 2.1 and Kp,uu of 1.1, demonstrating that the sulfonylpiperazine pyridazine scaffold is intrinsically CNS-penetrant and sensitive to aryl substitution tuning [1].

CNS drug discovery physicochemical property optimization sulfonylpiperazine SAR

Differentiation Evidence 2: o-Tolyl Conformational Constraint at the Pyridazine 6-Position vs. Unsubstituted Phenyl or para-Tolyl Analogs

X-ray crystallographic analysis of the o-tolylpiperazine fragment (4-(o-tolyl)piperazin-1-ium chloride) reveals that the piperazine ring adopts a chair conformation with the ortho-methylphenyl ring in a pseudo-equatorial orientation, producing a dihedral angle of 51.22(6)° between the benzene ring and the mean plane of the piperazine ring [1]. This well-defined conformational constraint is absent in para-tolyl or unsubstituted phenyl analogs, where free rotation allows multiple low-energy conformers. Binding affinity data for the o-tolylpiperazine fragment at the 5-HT₁A receptor shows a Ki of 27 nM, indicating that the ortho-methyl substitution does not preclude high-affinity target engagement [2]. In contrast, the same fragment displays substantially weaker affinity at the β1-adrenergic receptor (IC₅₀ = 14,000 nM), confirming that the conformational presentation of the o-tolyl group can confer target selectivity [2].

conformational restriction GPCR ligand design pyridazine SAR

Differentiation Evidence 3: Metabolic Stability Differentiation — Sulfonylpiperazine Pyridazine Scaffold Intrinsic Clearance vs. Optimized Analogs

The core piperazin-1-ylpyridazine scaffold is intrinsically metabolically labile. Llona-Minguez et al. (2017) reported that unsubstituted piperazin-1-ylpyridazine compound 1 exhibited extremely rapid clearance in mouse and human liver microsomes with t₁/₂ values of only 2 and 3 minutes, respectively [1]. Through systematic structural modification, including sulfonamide and aryl substitution at the piperazine nitrogen, the same study achieved a greater than 50-fold improvement in microsomal half-life, culminating in compound 29 with MLM/HLM t₁/₂ = 113/105 minutes [1]. The 4-fluoro-3-methylphenyl sulfonyl group present in the target compound represents one such metabolic stabilization strategy—the electron-withdrawing sulfonyl group reduces the electron density on the piperazine nitrogen, diminishing its susceptibility to N-dealkylation and N-oxidation by CYP450 enzymes [2]. The additional 4-fluoro substitution further blocks a potential site of aromatic hydroxylation, while the 3-methyl group may sterically hinder access to the sulfonyl-proximal region [2].

metabolic stability microsomal clearance lead optimization DMPK

Differentiation Evidence 4: Sulfonamide Moiety Impact on Physicochemical Properties — Target Compound vs. Des-Sulfonyl Analog

The 3-(piperazin-1-yl)-6-(o-tolyl)pyridazine core (CAS 1171581-31-9, MW 254.33 g/mol) lacking the sulfonyl group has a calculated TPSA of only 41.05 Ų and an estimated logP of 1.86 . The addition of the 4-fluoro-3-methylphenylsulfonyl group in the target compound (CAS 1021257-75-9, MW 426.5 g/mol) increases the molecular weight by 172.2 g/mol and is estimated to raise TPSA to approximately 80–100 Ų (consistent with the TPSA of 96 Ų reported for the structurally related sulfonylpiperazine pyridazine compound 14n in the Bender 2017 series) [1]. This places the target compound within the favorable CNS drug-like property space (MW < 500, TPSA < 100 Ų, cLogP ~2.5–3.5), while the des-sulfonyl analog falls into a lower-MW, lower-TPSA space more typical of peripheral or fragment-like molecules [1]. The sulfonamide group additionally serves as a hydrogen-bond donor/acceptor motif recognized in numerous approved drugs, contributing to target binding enthalpy while maintaining acceptable aqueous solubility through its polar character counterbalanced by the lipophilic aromatic rings [2].

solubility drug-likeness sulfonamide pharmacophore formulation

Differentiation Evidence 5: 4-Fluoro-3-methylphenyl vs. 2-Chlorophenyl Sulfonyl Analog — Halogen Electronic Effects on Target Interaction Potential

The 2-chlorophenyl analog (CAS 1021257-72-6, MW 428.9 g/mol) substitutes the 4-fluoro-3-methylphenyl group with a 2-chlorophenyl moiety, introducing several key differences: (1) chlorine is larger than fluorine (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å), altering steric fit in hydrophobic binding pockets; (2) the ortho-chloro arrangement places the electron-withdrawing halogen adjacent to the sulfonyl group, increasing the electrophilicity of the sulfonyl sulfur compared to the para-fluoro arrangement; and (3) the target compound uniquely combines a para electron-withdrawing fluorine with a meta electron-donating methyl group on the same phenyl ring, creating a dipole moment not achievable with the monohalogenated analog. Review-level SAR analysis of sulfonylpiperazine derivatives confirms that electron-withdrawing groups (such as Cl) at certain positions can improve DPP-IV inhibitory activity compared to electron-donating groups, but the specific para-fluoro/meta-methyl combination represents an underexplored substitution pattern that may confer a distinct pharmacological fingerprint [1].

halogen bonding medicinal chemistry SAR sulfonamide optimization

Recommended Research Application Scenarios for 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine Based on Differential Evidence


Scenario 1: CNS-Focused Screening Library Expansion with a Conformationally Biased, Metabolically Stabilized Sulfonylpiperazine Pyridazine

Based on the demonstrated CNS penetration of the sulfonylpiperazine pyridazine class (rat brain:plasma Kp = 2.1, Kp,uu = 1.1) [1] and the conformational constraint imparted by the o-tolyl group (dihedral angle = 51.22°) [2], this compound is best deployed as a screening library member for CNS target panels—particularly GPCRs (e.g., muscarinic, serotonin, or dopamine receptor subtypes) and ion channels. The 4-fluoro-3-methylphenyl substitution distinguishes it from the more common 2-fluorophenyl and 2-chlorophenyl analogs , enabling exploration of halogen-specific SAR around the sulfonyl binding pocket.

Scenario 2: Metabolic Stability SAR Studies with a Focus on N-Dealkylation and Aromatic Hydroxylation Blockade

Given that unsubstituted piperazin-1-ylpyridazines exhibit extremely rapid microsomal clearance (t₁/₂ = 2–3 min) while optimized sulfonamide analogs achieve t₁/₂ > 100 min [1], this compound serves as a strategic probe for metabolic stability optimization campaigns. The 4-fluoro substitution blocks a para-hydroxylation site, the 3-methyl group provides steric shielding, and the sulfonyl group reduces piperazine nitrogen basicity—all features designable into a systematic study of structure-metabolism relationships in the pyridazine series [2].

Scenario 3: Medicinal Chemistry Hit-to-Lead Exploration Leveraging a Dual Pharmacophore (o-Tolyl Pyridazine + 4-Fluoro-3-methylphenyl Sulfonamide)

The target compound unites two independently validated pharmacophoric fragments: (i) the o-tolylpiperazine moiety with demonstrated nanomolar affinity at 5-HT₁A receptors (Ki = 27 nM) [1], and (ii) the sulfonylpiperazine scaffold with established activity across anticancer, anti-inflammatory, and anti-infective therapeutic areas [2]. Medicinal chemistry groups can use this compound as a starting point for fragment merging or scaffold hopping exercises, where the pyridazine linker geometry and the relative orientation of the two aryl groups can be systematically varied to profile selectivity against related target families.

Scenario 4: Kinase Selectivity Panel Profiling with a Novel Sulfonylpiperazine Pyridazine Chemotype

Pyridazine derivatives are recognized scaffolds in kinase inhibitor discovery, with patents disclosing pyridazine-based protein kinase inhibitors targeting MEK, CHK1/CHK2, and PI3K isoforms [1][2]. The target compound represents a structurally distinct sulfonylpiperazine-pyridazine hybrid that is not exemplified in published kinase inhibitor patents. Procurement for kinase selectivity panels offers the opportunity to identify novel kinase inhibition profiles that differentiate this compound from established pyridazine- and piperazine-based kinase inhibitor chemotypes, potentially opening new chemical space for kinase drug discovery.

Quote Request

Request a Quote for 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.